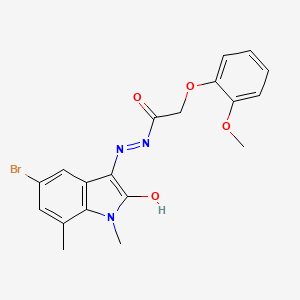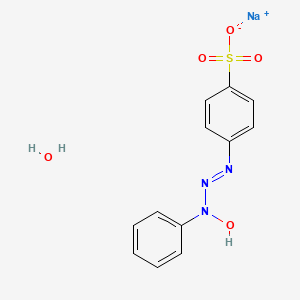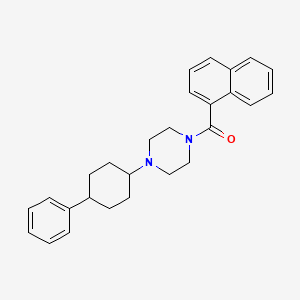![molecular formula C21H17N3O5 B6020724 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B6020724.png)
4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide is not well understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been reported to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Moreover, it has been reported to induce the expression of certain genes involved in the regulation of apoptosis, such as p53 and Bax. It may also inhibit the activity of certain proteins involved in the regulation of the cell cycle, such as cyclin D1 and CDK4.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide is its potent antitumor activity against various cancer cell lines. Moreover, it possesses significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various diseases. However, one of the major limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide. One of the potential directions is to investigate its potential applications in the treatment of various diseases, such as cancer, inflammation, and pain. Moreover, the development of novel formulations and delivery systems may improve its bioavailability and efficacy in vivo. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into the development of more potent and selective analogs.
Synthesis Methods
The synthesis of 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide involves the reaction between 4-nitrobenzoic acid, aniline, and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization.
Scientific Research Applications
4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Moreover, it has also been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various diseases.
properties
IUPAC Name |
4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-29-19-12-9-15(21(26)22-16-5-3-2-4-6-16)13-18(19)23-20(25)14-7-10-17(11-8-14)24(27)28/h2-13H,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCYXQWOYFRCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B6020653.png)

![1-(6-chloro-3-pyridazinyl)-4-(4-ethylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020675.png)

![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B6020689.png)
![3-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6020697.png)
![4-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B6020699.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6020711.png)
![4-acetyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6020718.png)
![2-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6020732.png)
![4-[5-amino-4-(1-methyl-1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6020735.png)
![2-[1-cyclopentyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6020754.png)
![ethyl 2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B6020759.png)